molecular formula C11H7FOS B3164812 4-(3-Fluorophenyl)thiophene-2-carbaldehyde CAS No. 893736-69-1

4-(3-Fluorophenyl)thiophene-2-carbaldehyde

Cat. No.: B3164812
CAS No.: 893736-69-1
M. Wt: 206.24 g/mol
InChI Key: OAWDTTAMRJOFNA-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)thiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated thiophene . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF).

Another method involves the direct fluorination of thiophene derivatives. This process can be challenging due to the reactivity of fluorine, but it can be controlled by using specific fluorinating agents and reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The choice of reagents, catalysts, and solvents is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Fluorophenyl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorophenyl group can enhance its binding affinity and specificity towards certain targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)thiophene-2-carbaldehyde
  • 4-(3-Bromophenyl)thiophene-2-carbaldehyde
  • 4-(3-Methylphenyl)thiophene-2-carbaldehyde

Uniqueness

4-(3-Fluorophenyl)thiophene-2-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

IUPAC Name

4-(3-fluorophenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FOS/c12-10-3-1-2-8(4-10)9-5-11(6-13)14-7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWDTTAMRJOFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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